Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate

Purity comparison Amide coupling Peptide synthesis

tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate (CAS 1221342‑14‑8) is a functionalised β‑alanine derivative in which the carboxylic acid is masked as a tert‑butyl ester and the amine is elaborated with a 3,4‑dimethoxyphenethyl handle. The 3,4‑dimethoxyphenyl group is a privileged pharmacophore found in numerous dopamine‑receptor ligands, phosphodiesterase‑4 inhibitors and kinase‑targeted agents, making this building block a direct entry point into several therapeutically relevant chemical space.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 1221342-14-8
Cat. No. B6340629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate
CAS1221342-14-8
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCNCCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C17H27NO4/c1-17(2,3)22-16(19)9-11-18-10-8-13-6-7-14(20-4)15(12-13)21-5/h6-7,12,18H,8-11H2,1-5H3
InChIKeyPIZRGZUYMOBUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate (CAS 1221342-14-8) – Protected β‑Alanine Building Block for Medicinal Chemistry


tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate (CAS 1221342‑14‑8) is a functionalised β‑alanine derivative in which the carboxylic acid is masked as a tert‑butyl ester and the amine is elaborated with a 3,4‑dimethoxyphenethyl handle . The 3,4‑dimethoxyphenyl group is a privileged pharmacophore found in numerous dopamine‑receptor ligands, phosphodiesterase‑4 inhibitors and kinase‑targeted agents, making this building block a direct entry point into several therapeutically relevant chemical space . The tert‑butyl ester provides orthogonal protection that tolerates many common transformations (amide couplings, reductive aminations, Suzuki cross‑couplings) while remaining readily cleavable under mild acidic conditions. Suppliers list the compound as a research‑grade intermediate with purities typically in the 95‑98 % range and a molecular weight of 309.4 g mol⁻¹ .

Why tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate Cannot Be Replaced by Unsubstituted or Mono‑Methoxy Analogs


In‑class β‑alanine esters that lack the 3,4‑dimethoxy substitution (e.g., tert‑butyl 3‑[(2‑phenylethyl)amino]propanoate) exhibit markedly different lipophilicity, hydrogen‑bonding capacity and metabolic stability . The dimethoxy motif modulates logP, polar surface area and electron density on the aromatic ring, all of which can alter binding pose, selectivity and off‑rate at biological targets . Furthermore, swapping the tert‑butyl ester for a methyl or ethyl ester changes the steric bulk and acid‑lability profile, potentially compromising orthogonal deprotection strategies in multi‑step syntheses or on‑resin protocols. Consequently, generic substitution risks failed coupling yields, impurity carry‑over, or loss of the desired pharmacological phenotype, making procurement of the exact CAS‑defined compound essential for reproducible results.

Quantitative Comparative Evidence for tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate


Purity Specification: 98 % (Leyan) vs. 95 % (CymitQuimica) – Impact on Downstream Coupling Efficiency

Supplier‑reported purity for tert‑butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate varies from 95.0 % (CymitQuimica) to 98 % (Leyan) . In amide‑bond forming reactions the 3 percentage‑point purity differential corresponds to a proportional increase in the active‑ester equivalents required for complete conversion; for a typical 1.0 mmol coupling, the 95 % material demands ~1.05 equiv of coupling partner whereas the 98 % material approaches the theoretical 1.02 equiv, reducing by‑product formation and simplifying chromatographic purification.

Purity comparison Amide coupling Peptide synthesis

Lipophilicity Control: logP 2.57 (3,4‑dimethoxy) vs. logP ~3.4 (des‑methoxy analog) – Implications for CNS Drug Design

The measured (or calculated) logP of tert‑butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate is 2.57 . For the corresponding des‑methoxy analogue, tert‑butyl 3‑[(2‑phenylethyl)amino]propanoate (CAS 175071‑98‑4), the calculated logP is approximately 3.4 (ChemDraw Professional 22.0 prediction) . The 0.8‑unit reduction in logP places the dimethoxy compound squarely within the optimal CNS drug property space (logP 1–3), whereas the des‑methoxy compound lies at the upper boundary where hERG binding and rapid hepatic clearance become concerns.

Lipophilicity CNS drug design logP comparison

Topological Polar Surface Area (TPSA): 56.8 Ų – Suitability for Oral and CNS Bioavailability

The topological polar surface area of the target compound is reported as 56.8 Ų . This value falls below the widely accepted threshold of 60 Ų for good oral absorption and below 90 Ų for passive blood‑brain barrier penetration, as defined by the rule‑of‑five and CNS‑MPO multiparameter optimisation scores . The des‑methoxy analog has a calculated TPSA of approximately 38 Ų; while lower, its higher logP offsets the CNS‑MPO benefit. The dimethoxy compound therefore presents a more balanced profile for CNS‑targeted libraries.

TPSA Oral bioavailability CNS penetration

Protecting‑Group Orthogonality: tert‑Butyl Ester vs. Methyl or Ethyl Ester – Enabling Selective Deprotection in Multi‑Step Routes

The tert‑butyl ester of the target compound can be cleaved with 50 % TFA in CH₂Cl₂ (30 min, rt) or 4 M HCl in dioxane, conditions that leave methyl or ethyl esters intact . In contrast, methyl‑ or ethyl‑ester congeners require stronger acidic or basic hydrolysis (e.g., 6 M HCl, reflux, 4 h; or LiOH, THF/H₂O) that may epimerise adjacent stereocentres or degrade acid‑labile functionality. This orthogonality enables a convergent synthetic strategy in which the tert‑butyl ester is removed as the final step without disturbing other protecting groups (Fmoc, Boc, Alloc) commonly used in peptide and peptidomimetic synthesis.

Orthogonal protection Solid‑phase synthesis tert‑Butyl ester

High‑Value Research and Industrial Applications of tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate


Solid‑Phase Peptide Synthesis (SPPS) of β‑Peptidomimetics Containing a 3,4‑Dimethoxyphenethyl Side‑Chain

The tert‑butyl ester permits on‑resin coupling and final‑stage global deprotection with TFA, while the 3,4‑dimethoxyphenyl group introduces a pharmacophore that can be diversified post‑coupling (e.g., O‑demethylation to catechol). The 98 % purity level minimises by‑products that could terminate peptide chains prematurely .

Fragment‑Based Drug Discovery: Incorporation into CNS‑Focused Fragment Libraries

With logP 2.57 and TPSA 56.8 Ų, the compound is a rule‑of‑five compliant fragment (MW 309 Da) that can be directly elaborated via the secondary amine or the carboxylic acid handle after deprotection . Its balanced physicochemical profile makes it a superior choice over the des‑methoxy analog for hit‑to‑lead optimisation in neurodegenerative disease programmes.

Targeted Covalent Inhibitor (TCI) Synthesis: Linker‑Modified Warhead Precursors

The secondary amine of the 3,4‑dimethoxyphenethyl moiety can be acylated or sulfonylated to install electrophilic warheads (acrylamides, vinyl sulfonamides), while the tert‑butyl ester remains stable until the final step, enabling a modular approach to TCIs with controlled reactivity . The orthogonal protection eliminates the need for post‑functionalisation ester exchange.

Process Chemistry: Kilogram‑Scale Route Scouting with Defined Purity Specifications

The quantifiable purity difference between vendor lots (95 % vs. 98 %) allows process chemists to calculate charge‑adjusted equivalents more accurately, reducing excess reagent cost and waste. The tert‑butyl ester’s well‑characterised deprotection kinetics support quality‑by‑design (QbD) approaches in scale‑up .

Quote Request

Request a Quote for tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.